Flumethasone 17-valerate Flumethasone 17-valerate
Brand Name: Vulcanchem
CAS No.: 22194-28-1
VCID: VC17137447
InChI: InChI=1S/C27H36F2O6/c1-5-6-7-23(34)35-27(22(33)14-30)15(2)10-17-18-12-20(28)19-11-16(31)8-9-24(19,3)26(18,29)21(32)13-25(17,27)4/h8-9,11,15,17-18,20-21,30,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1
SMILES:
Molecular Formula: C27H36F2O6
Molecular Weight: 494.6 g/mol

Flumethasone 17-valerate

CAS No.: 22194-28-1

Cat. No.: VC17137447

Molecular Formula: C27H36F2O6

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

Flumethasone 17-valerate - 22194-28-1

Specification

CAS No. 22194-28-1
Molecular Formula C27H36F2O6
Molecular Weight 494.6 g/mol
IUPAC Name [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Standard InChI InChI=1S/C27H36F2O6/c1-5-6-7-23(34)35-27(22(33)14-30)15(2)10-17-18-12-20(28)19-11-16(31)8-9-24(19,3)26(18,29)21(32)13-25(17,27)4/h8-9,11,15,17-18,20-21,30,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,24+,25+,26+,27+/m1/s1
Standard InChI Key WVSXUIDOQJEBLB-MSIMIBAWSA-N
Isomeric SMILES CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CO
Canonical SMILES CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CO

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

Flumethasone 17-valerate’s structure (C₂₇H₃₆F₂O₆) incorporates a pregnane backbone with critical substitutions:

  • Fluorine atoms at positions 6α and 9α to resist metabolic degradation.

  • A methyl group at position 16α to minimize mineralocorticoid activity.

  • A valerate ester at position 17 to improve lipid solubility and tissue retention .

Table 1: Key Chemical Properties of Flumethasone 17-Valerate

PropertyValueSource
Molecular Weight494.5679 g/mol
Molecular FormulaC₂₇H₃₆F₂O₆
CAS Registry Number22194-28-1
XLogP33.5
Hydrogen Bond Donors2
Topological Polar Surface Area101 Ų

Stereochemical Configuration

The compound’s biological activity is highly dependent on its absolute stereochemistry, with nine defined stereocenters ensuring precise receptor binding. The 11β-hydroxy group and 17-valerate ester are critical for glucocorticoid receptor (GR) affinity, while the 6α- and 9α-fluorine substitutions block oxidation by hepatic enzymes .

Table 2: Stereochemical Details

Stereochemical FeatureConfigurationSource
Defined Stereocenters9/9
Optical ActivityUnspecified
Key Functional Groups11β-hydroxy, 17-valerate ester

Pharmacological Profile

Mechanism of Action

As a glucocorticoid receptor agonist, flumethasone 17-valerate inhibits phospholipase A₂, reducing prostaglandin and leukotriene synthesis. Its valerate ester enhances dermal absorption, allowing localized suppression of inflammatory cytokines (e.g., IL-1β, TNF-α) and mast cell degranulation .

Metabolic Pathways

The valerate side chain is hydrolyzed by esterases in target tissues, releasing active flumethasone. Hepatic cytochrome P450 enzymes (CYP3A4) subsequently metabolize the free steroid into inactive metabolites, which undergo renal excretion .

Clinical Applications and Research Status

Despite its structural promise, flumethasone 17-valerate lacks robust clinical trial data. PubChem and NCATS entries provide no evidence of human studies, suggesting it remains primarily a compound of interest in preclinical research. By analogy to similar corticosteroids, potential applications could include:

  • Dermatological Conditions: Psoriasis, eczema, or allergic contact dermatitis due to its lipophilic formulation.

  • Ophthalmic Use: Postoperative inflammation, though its safety profile in this context is unknown .

Challenges and Future Directions

The absence of clinical data represents a significant barrier to understanding flumethasone 17-valerate’s therapeutic potential. Key research priorities include:

  • Pharmacokinetic Studies: Clarifying absorption, distribution, and half-life in human tissues.

  • Comparative Efficacy Trials: Benchmarking against established corticosteroids like betamethasone valerate.

  • Safety Profiling: Assessing risks of hypothalamic-pituitary-adrenal (HPA) axis suppression and cutaneous atrophy.

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